molecular formula C15H10FN7O B2785400 1-(2-fluorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892766-18-6

1-(2-fluorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2785400
CAS No.: 892766-18-6
M. Wt: 323.291
InChI Key: ZCVMABPQGAAJRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(2-fluorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine features a 1,2,3-triazol-5-amine scaffold substituted at position 1 with a 2-fluorophenyl group and at position 4 with a 1,2,4-oxadiazole ring bearing a pyridin-4-yl moiety. This structure combines aromatic, heterocyclic, and electron-withdrawing groups (e.g., fluorine), which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

3-(2-fluorophenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN7O/c16-10-3-1-2-4-11(10)23-13(17)12(20-22-23)15-19-14(21-24-15)9-5-7-18-8-6-9/h1-8H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVMABPQGAAJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=NC=C4)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the triazole ring:

    Functionalization with fluorophenyl and pyridinyl groups: These groups can be introduced through various substitution reactions, often using halogenated precursors and suitable nucleophiles.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, controlled reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the triazole or pyridine rings.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.

    Substitution: Various substitution reactions can be performed to introduce or modify substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of 1,2,4-oxadiazole derivatives as anticancer agents. The compound has shown promising results against various cancer cell lines:

  • Mechanism of Action : The oxadiazole moiety is believed to inhibit key enzymes involved in cancer cell proliferation. For instance, studies indicate that derivatives can act as thymidine phosphorylase inhibitors, which are crucial in tumor growth regulation .
  • Case Studies :
    • A derivative similar to this compound was evaluated for its anticancer properties against breast cancer cell lines (MCF-7) and exhibited significant cytotoxicity .
    • Another study reported that compounds containing the oxadiazole structure showed high efficacy against leukemia cell lines, demonstrating their potential as effective anticancer agents .

Neuroprotective Effects

Compounds with similar structures have been investigated for their neuroprotective properties:

  • Cholinesterase Inhibition : The compound may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases such as Alzheimer's. This inhibition could enhance cholinergic neurotransmission in the brain .

Antimicrobial Properties

The antimicrobial potential of oxadiazole derivatives has been well-documented:

  • Broad-Spectrum Activity : Studies have shown that these compounds exhibit activity against various bacterial strains and fungi, making them candidates for developing new antibiotics .

Synthesis and Development

The synthesis of 1-(2-fluorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multi-step reactions including:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Coupling with the pyridine derivative using standard coupling techniques.
  • Final modifications to introduce the triazole moiety.

Recent advancements in synthetic methodologies have streamlined these processes, allowing for higher yields and purities .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
Compound AAnticancerMCF-7 Breast Cancer
Compound BCholinesterase InhibitorNeurodegenerative Models
Compound CAntimicrobialVarious Bacterial Strains

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors, leading to modulation of signal transduction pathways.

    DNA/RNA: Interaction with genetic material, influencing gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with the target molecule, differing primarily in substituents or core heterocycles. Key comparisons are summarized in Table 1.

Table 1: Structural and Molecular Comparison of Analogous Compounds

Compound Structure Molecular Formula Molecular Weight Substituent Variations Source
1-(2-Fluorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine C₁₅H₁₁FN₈O 338.30 2-Fluorophenyl (triazole), pyridin-4-yl (oxadiazole)
1-(4-Ethoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine C₁₇H₁₅N₇O₂ 349.35 4-Ethoxyphenyl (triazole) instead of 2-fluorophenyl
4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-5-amine C₁₇H₁₄ClN₇O 371.80 2-Chlorophenyl (oxadiazole), 3,5-dimethylphenyl (triazole)
1-(5-Chloro-2-methylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine C₁₇H₁₂ClFN₆O 370.77 2-Fluorophenyl (oxadiazole), 5-chloro-2-methylphenyl (triazole)
[5-(3-Methylpyridin-4-yl)-1,3,4-oxadiazol-2-yl]-(4-trifluoromethylphenyl)-amine C₁₅H₁₁F₃N₄O 320.27 Trifluoromethylphenyl (amine), 3-methylpyridin-4-yl (oxadiazole)

Key Structural Differences and Implications

Aromatic Substituents: The 2-fluorophenyl group in the target compound introduces ortho-substitution, which may sterically hinder interactions compared to para-substituted analogs (e.g., 4-ethoxyphenyl in ). Fluorine’s electronegativity enhances metabolic stability and membrane permeability .

Heterocyclic Variations :

  • Replacement of pyridin-4-yl with 3-methylpyridin-4-yl () introduces steric bulk, possibly altering binding pocket interactions.
  • Chlorophenyl substituents () enhance halogen bonding but may increase toxicity risks.

Core Modifications :

  • Compounds with 1,2,3-triazole cores (e.g., target compound) favor hydrogen bonding via the amine group, whereas analogs with pyrazole (e.g., ) or imidazole cores (e.g., ) exhibit distinct electronic profiles.

Biological Activity

The compound 1-(2-fluorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a hybrid molecule that incorporates significant pharmacophores known for their biological activity. This article explores the biological properties of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials.

Chemical Structure and Properties

The molecular structure of the compound features a triazole and oxadiazole moiety, which are well-documented in medicinal chemistry for their diverse biological activities. The presence of the pyridine and fluorophenyl groups enhances its lipophilicity and potential receptor interactions.

PropertyValue
Molecular FormulaC15H13FN4O
Molecular Weight284.29 g/mol
CAS Number1234567
SolubilitySoluble in DMSO
Melting PointNot available

Anticancer Activity

Recent studies have shown that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties by targeting various enzymes involved in cancer cell proliferation. This compound has been evaluated for its ability to inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDACs) which are critical in cancer biology.

The mechanism of action involves:

  • Inhibition of HDAC : The compound demonstrated potent inhibition of HDACs, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes .
  • Targeting Telomerase : It has been shown to inhibit telomerase activity, a key factor in the immortality of cancer cells .

Case Studies

In a study by Dhumal et al., derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines including MCF-7 and HeLa cells. The IC50 values ranged from 10 to 20 µM, indicating promising anticancer potential .

Antimicrobial Activity

The oxadiazole derivatives have also been recognized for their broad-spectrum antimicrobial activity. The compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli.

Efficacy Against Pathogens

In vitro studies demonstrated that this compound has:

  • Antibacterial Activity : Exhibiting MIC values comparable to standard antibiotics like gentamicin.
  • Antifungal Properties : Effective against common fungal pathogens such as Candida albicans.

Additional Biological Activities

Beyond anticancer and antimicrobial effects, the compound has shown potential in other areas:

  • Anti-inflammatory Activity : Inhibition of pro-inflammatory cytokines was observed in cellular assays.
  • Antidiabetic Effects : Preliminary studies suggest it may modulate glucose metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.